
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)-, (1E,3Z,6E,10E,14S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)-, (1E,3Z,6E,10E,14S)- is a complex organic compound with the molecular formula C20H30. This compound is characterized by its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- involves multiple steps, typically starting with simpler organic molecules. The process often includes:
Cyclization reactions: These reactions form the cyclic structure of the compound.
Addition of methyl groups: Methyl groups are introduced through alkylation reactions.
Formation of double bonds: This is achieved through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic processes: Using catalysts to speed up the reaction and increase yield.
High-pressure and high-temperature conditions: These conditions are often necessary to achieve the desired chemical transformations efficiently.
化学反応の分析
Types of Reactions
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of alkanes or alcohols.
Substitution: Can produce a variety of substituted derivatives.
科学的研究の応用
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation, but they may include:
Enzyme inhibition or activation: The compound may bind to enzymes and alter their activity.
Receptor binding: The compound may interact with cellular receptors, triggering specific signaling pathways.
類似化合物との比較
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- can be compared with other similar compounds, such as:
Cyclotetradecatetraene derivatives: These compounds share a similar cyclic structure but may have different substituents.
Polyunsaturated hydrocarbons: These compounds have multiple double bonds but may differ in their overall structure and functional groups.
The uniqueness of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
79296-91-6 |
|---|---|
分子式 |
C20H30 |
分子量 |
270.5 g/mol |
IUPAC名 |
(1E,3Z,6E,10Z,14S)-3,7,11-trimethyl-14-prop-1-en-2-ylcyclotetradeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C20H30/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,20H,1,6-7,9,13,15H2,2-5H3/b14-12+,17-8+,18-10-,19-11-/t20-/m1/s1 |
InChIキー |
RLAFZRBJBUMWGN-IDYDLPGUSA-N |
異性体SMILES |
C/C/1=C/CC/C(=C/C/C=C(\C=C\[C@H](CC1)C(=C)C)/C)/C |
正規SMILES |
CC1=CCCC(=CCC=C(C=CC(CC1)C(=C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




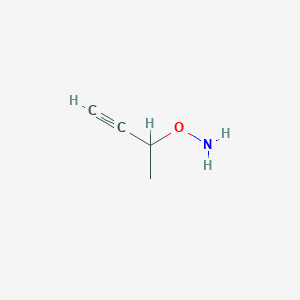

![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
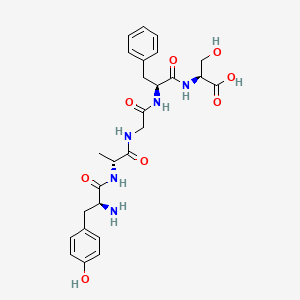
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)
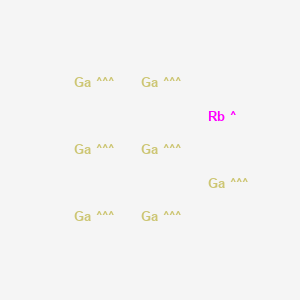

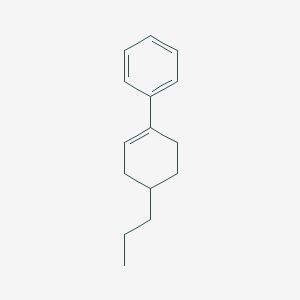

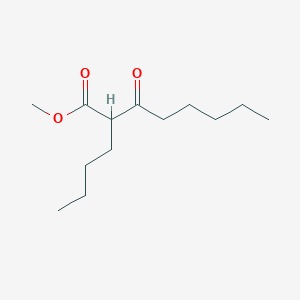
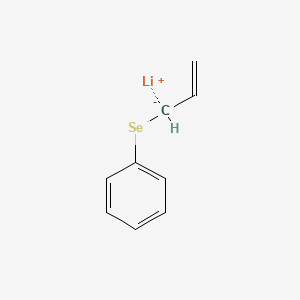
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
